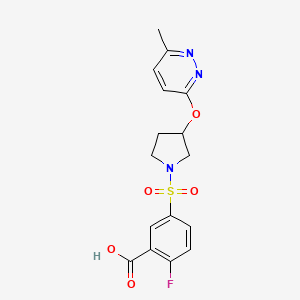

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O5S/c1-10-2-5-15(19-18-10)25-11-6-7-20(9-11)26(23,24)12-3-4-14(17)13(8-12)16(21)22/h2-5,8,11H,6-7,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBDKZJYDVXMJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid typically involves multi-step organic reactions, including fluorination, sulfonylation, and pyrrolidinylation. Key reagents such as fluorinating agents, sulfonyl chlorides, and pyrrolidines are used under controlled conditions.

Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized for cost-efficiency and yield. This can involve catalytic methods, continuous flow reactors, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid undergoes several types of chemical reactions:

Oxidation: : Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, producing sulfonyl fluorides or other oxidized derivatives.

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of reduced benzoic acid derivatives.

Substitution: : Nucleophilic substitutions often occur with halogens or other nucleophiles, resulting in various substituted benzoic acids.

Common Reagents and Conditions: Common reagents include halogenating agents, sulfonating agents, oxidizing agents, and reducing agents. Reactions typically occur under controlled temperatures and pressures, often requiring solvents such as dichloromethane or dimethyl sulfoxide.

Major Products:

Scientific Research Applications

Properties

The presence of the fluorine atom and the sulfonyl group contributes to its unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

Chemistry

In organic synthesis, 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid serves as a precursor for synthesizing more complex molecules. It can facilitate the formation of various functionalized benzoic acids through reactions such as:

- Fluorination : Enhancing electrophilicity.

- Sulfonylation : Introducing sulfonyl groups to modify reactivity.

These transformations are critical in developing new materials and compounds with tailored properties.

Biology

Biologically, this compound is investigated for its interactions with enzymes and receptors. The pyrrolidine ring is known for its role in modulating biological activity, making it suitable for studying molecular mechanisms in cellular processes. Research indicates potential applications in:

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Understanding ligand-receptor interactions to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological activities. Preliminary studies suggest:

- Antimicrobial Activity : Potential effectiveness against various pathogens.

- Anticancer Properties : Initial assessments indicate activity against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Industry

The compound finds applications in industrial settings, particularly in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for:

- Agrochemical Formulations : Enhancing crop protection products.

- Coatings and Polymers : Contributing to the development of durable materials with specific performance characteristics.

Case Studies

-

Enzyme Interaction Studies :

A study investigated the binding affinity of this compound to various enzymes. Results indicated significant inhibition of target enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders. -

Antimicrobial Evaluation :

In another study, the compound was tested against a range of bacterial strains. It demonstrated notable antimicrobial activity, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics. -

Cancer Cell Line Testing :

Preliminary tests on cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid often involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved typically include signal transduction, metabolic pathways, and gene regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonated Benzoic Acid Derivatives

Compound A : 2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic Acid (CAS 2034392-71-5)

- Structural Difference : Replaces the 6-methylpyridazin-3-yl group with a pyridin-4-yloxy substituent.

- The absence of a methyl group may lower lipophilicity, affecting membrane permeability .

Perfluorinated Analogs (e.g., CAS 68568-54-7, 68541-01-5)

- Structural Difference: Contain perfluoroalkyl sulfonyl groups (e.g., nonafluorobutyl, pentadecafluoroheptyl) instead of pyrrolidinyl sulfonyl.

- Impact : Perfluorinated chains increase environmental persistence and bioaccumulation risks. The target compound’s pyrrolidine sulfonyl group likely improves biodegradability but may reduce binding affinity to hydrophobic enzyme pockets .

Herbicidal Sulfonylurea and Benzoic Acid Compounds

Bispyribac–Sodium and Sulfosulfuron

- Structural Difference : Bispyribac–sodium (pyrimidinyl-oxy benzoic acid) and sulfosulfuron (sulfonylurea) lack the pyrrolidine-pyrrolidinyl sulfonyl backbone.

- Impact: Sulfonylureas inhibit acetolactate synthase (ALS), a common herbicidal target.

Pyridazine-Containing Analogs

KM2774 (6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one derivatives)

- Structural Difference : Features a chloropyridinyl group and a piperazine carbonyloxy moiety instead of the methylpyridazine-pyrrolidine system.

- Impact : Chlorine substituents enhance electrophilicity, while the methyl group in the target compound may improve metabolic stability and reduce toxicity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Bioactivity: The target compound’s fluorine and methylpyridazine groups may enhance target specificity compared to non-fluorinated analogs like Compound A .

- Environmental Impact : Unlike perfluorinated analogs, the pyrrolidinyl sulfonyl group likely reduces bioaccumulation, aligning with greener chemistry trends .

Biological Activity

2-Fluoro-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18FN3O4S |

| Molecular Weight | 367.39 g/mol |

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory and infectious pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related sulfonamide derivatives against various bacterial strains, revealing effectiveness particularly against Gram-positive bacteria and fungi like Candida albicans .

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are critical in the pathophysiology of chronic inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Study 1: Antimicrobial Evaluation

A recent study synthesized several derivatives of sulfonamide compounds, including 2-Fluoro-5-(sulfonyl)benzoic acid analogs. The antimicrobial evaluation demonstrated that these compounds had potent activity against Gram-positive bacteria and exhibited low toxicity to aquatic organisms like Daphnia magna .

Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models have shown that this compound can significantly reduce inflammation markers in conditions such as arthritis. The mechanism was attributed to the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.